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This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals experiencing a lack of activity with

the YE120 yeast strain in their assays.

I. Frequently Asked Questions (FAQs)
Q1: My YE120 strain is not showing any activity in my
yeast two-hybrid (Y2H) assay. What are the common
initial troubleshooting steps?
A1: When your YE120 strain fails to show activity in a Y2H assay, it is crucial to systematically

verify the core components of your experiment. Start by confirming the successful

transformation of both your "bait" (pGBKT7) and "prey" (pGADT7) plasmids into the yeast.[1]

This can be done by plating the transformed yeast on appropriate selective media. For

instance, after co-transformation, yeast should grow on media lacking tryptophan and leucine (-

Trp/-Leu). No growth indicates a problem with the transformation process itself.

Next, ensure you have included proper controls. A positive control, consisting of two proteins

known to interact (e.g., pGBKT7-53 and pGADT7-T), should show robust growth on selective

media and activation of the reporter gene.[2] A negative control, with proteins known not to

interact (e.g., pGBKT7-Lam and pGADT7-T), should not grow on the most stringent selective

media.[2] If the positive control fails, the issue likely lies with the assay system or reagents. If
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the negative control shows growth, you may have issues with self-activation of your bait

protein.

Q2: I've confirmed transformation and my controls are
working as expected, but my experimental YE120 co-
transformants still show no activity. What should I
investigate next?
A2: If the basic setup is correct, the problem may be related to the expression, folding, or

localization of your proteins of interest within the yeast cell.

Protein Expression and Folding: The fusion proteins may not be expressing or folding

correctly in yeast.[3][4] This can be due to the inherent properties of the protein or issues

with the fusion tag interfering with its structure.[3] Consider performing a Western blot to

confirm the expression of both bait and prey fusion proteins.

Nuclear Localization: For a standard Y2H assay to work, the protein-protein interaction must

occur within the nucleus to activate the reporter genes.[3][5] If your proteins of interest do not

naturally localize to the nucleus, the interaction will not be detected. You may need to add a

nuclear localization signal (NLS) to your protein constructs.

Post-Translational Modifications: Yeast may not perform the same post-translational

modifications as higher eukaryotic cells.[3][6] If a specific modification is required for the

interaction, it may not occur in YE120, leading to a false negative result. In some cases, it is

possible to co-express the enzyme responsible for the necessary modification in the yeast

strain.[4]

Q3: Could the issue be with the YE120 strain itself or the
growth media?
A3: Yes, both the strain integrity and media composition are critical for reliable assay results.

Strain Integrity: Ensure your YE120 strain has the correct genotype and has been stored

properly. Repeated subculturing can lead to genetic drift and loss of essential markers.[7] It
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is advisable to use a fresh culture from a frozen stock. You can also verify the strain's

auxotrophic markers by plating on various dropout media.

Media Composition: The composition of yeast extract can vary significantly between

suppliers and even between batches.[8][9][10] This variability can impact the growth and

metabolic activity of the yeast, potentially affecting assay performance.[8] If you suspect

media issues, try preparing fresh media from high-quality reagents or testing a different

brand of yeast extract. Also, ensure the pH of your media is correctly adjusted.

Q4: My assay involves a reporter gene like lacZ or HIS3.
What are some common problems associated with these
reporters?
A4: Reporter gene-based assays can have their own set of challenges.

lacZ Assays: For colorimetric assays using X-Gal, ensure the substrate is fresh and properly

prepared. The development of the blue color can be slow, so allow for sufficient incubation

time.[11] False positives can occur if cells have altered permeability, leading to increased X-

Gal uptake.[12]

HIS3 Assays: The HIS3 reporter allows for selection on media lacking histidine. The

stringency of this selection can be adjusted by adding varying concentrations of 3-amino-

1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.[5] If your interaction is

weak, you may need to use lower concentrations of 3-AT or no 3-AT at all. Conversely, if you

are experiencing high background growth, increasing the 3-AT concentration can help

reduce false positives.

Q5: I am not using a Y2H system, but a different yeast-
based assay. Are there any general troubleshooting tips
that apply?
A5: Many principles of troubleshooting are broadly applicable to various yeast-based assays.

Cell Viability and Growth: Always monitor the health and growth phase of your yeast culture.

Assays should typically be performed with cells in the exponential growth phase.[7] Poor
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growth can be an indicator of issues with the media, incubation conditions, or potential

toxicity of your expressed protein.

Promoter Activity: If your protein is expressed under an inducible promoter (e.g., GAL1),

ensure you are using the correct induction conditions (e.g., adding galactose and removing

glucose).[13] Conversely, for repressible promoters, ensure the repressing substance is

absent.

Assay-Specific Reagents: Double-check the preparation and storage of all assay-specific

reagents.[14] Degradation of critical components can lead to a complete loss of signal.

II. Troubleshooting Workflow
Here is a logical workflow to diagnose the lack of activity in your YE120 assay.
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Caption: A step-by-step decision tree for troubleshooting no activity in YE120 assays.
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III. Quantitative Data Summary
When troubleshooting, it's helpful to compare your results to expected values. The following

tables provide reference data for common Y2H controls and media components.

Table 1: Typical Results for Yeast Two-Hybrid Controls
Control
Combination

Expected Growth
on SD/-Trp/-Leu

Expected Growth
on SD/-Trp/-Leu/-
His/-Ade

Expected Reporter
Activity (e.g., lacZ)

Positive Control

(pGBKT7-53 +

pGADT7-T)

+++ +++ Strong Blue

Negative Control

(pGBKT7-Lam +

pGADT7-T)

+++ - White

Experimental (Bait +

Prey)
+++ No Growth (Problem) White (Problem)

Data is qualitative and for illustrative purposes. +++ indicates robust growth, - indicates no

growth.

Table 2: Common Selectable Markers and Media
Components

Plasmid Selectable Marker
Required Dropout
Supplement

pGBKT7 TRP1 -Trp

pGADT7 LEU2 -Leu

Reporter 1 HIS3 -His

Reporter 2 ADE2 -Ade

IV. Experimental Protocols
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Protocol 1: High-Efficiency Yeast Transformation
This protocol is adapted for the co-transformation of bait and prey plasmids into YE120.

Reagents:

YPAD medium

Sterile water

1x TE/LiAc solution

Bait plasmid DNA (0.1-1.0 µg)

Prey plasmid DNA (0.1-1.0 µg)

Single-stranded carrier DNA (ssDNA)

PEG/LiAc solution

DMSO

Appropriate sterile dropout media plates

Procedure:

Inoculate a single colony of YE120 into 5-10 mL of YPAD medium and grow overnight at

30°C with shaking.

The next day, dilute the overnight culture into a larger volume of fresh YPAD to an OD₆₀₀ of

0.2-0.3 and grow to an OD₆₀₀ of 0.5-0.6 (approximately 3-4 hours).

Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

Wash the cells with sterile water and resuspend in 1x TE/LiAc.

In a microcentrifuge tube, mix the bait plasmid, prey plasmid, and ssDNA.

Add the competent yeast cells to the DNA mixture.
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Add PEG/LiAc solution and vortex thoroughly.

Incubate at 30°C for 30 minutes with shaking.

Add DMSO and heat shock the cells at 42°C for 15 minutes.[15]

Chill the cells on ice for 2 minutes.

Pellet the cells, remove the supernatant, and resuspend in sterile water.

Plate the cell suspension onto appropriate selective dropout media (e.g., SD/-Trp/-Leu) and

incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Colony-Lift Filter Assay for β-Galactosidase
Activity
This protocol allows for a qualitative assessment of lacZ reporter gene expression.

Reagents:

Sterile filter paper

Liquid nitrogen

Z-buffer

X-Gal solution (20 mg/mL in DMF)

Procedure:

Grow yeast colonies on an appropriate selective plate.

Place a sterile filter paper onto the surface of the agar to lift the colonies.

Carefully remove the filter and freeze it in liquid nitrogen for 10-15 seconds to permeabilize

the cells.

Allow the filter to thaw at room temperature.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.ableweb.org/biologylabs/wp-content/uploads/volumes/vol-29/006.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the filter, colony side up, in a petri dish and saturate it with Z-buffer containing X-Gal.

Incubate at 30°C and monitor for the appearance of blue color. Positive interactions will

result in blue colonies, with the intensity of the color often correlating with the strength of the

interaction.

Disclaimer: This guide is intended for informational purposes and should be used as a starting

point for troubleshooting. Specific experimental conditions may require further optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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